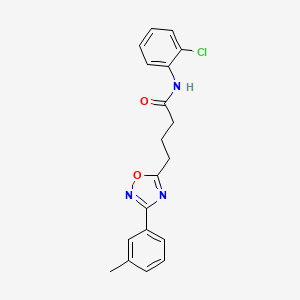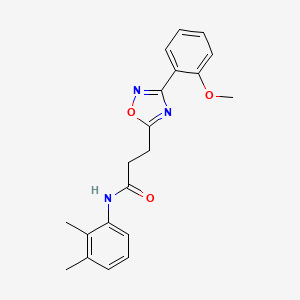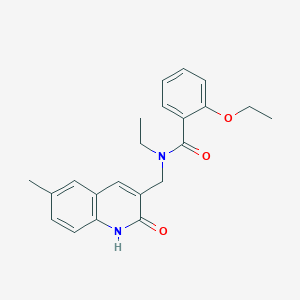
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is believed to exert its effects by binding to specific receptors or transporters in cells. In neuroscience, it binds to gangliosides on the cell membrane and is taken up by axons, allowing for retrograde tracing of neural pathways. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation through various mechanisms.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, it has been shown to be safe and effective as a retrograde tracer, with minimal toxicity and high selectivity. In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In drug delivery, it has been shown to enhance the targeted delivery of drugs to specific cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments, including its high selectivity and sensitivity as a tracer, its ability to cross the blood-brain barrier, and its potential as a carrier for targeted drug delivery. However, it also has limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in scientific research. In neuroscience, it could be used to study the neural pathways in more detail and to develop new treatments for neurodegenerative diseases. In cancer research, it could be used to develop new chemotherapeutic agents and to improve the targeted delivery of drugs to cancer cells. In drug delivery, it could be used to develop new carriers for targeted drug delivery to specific cells. Additionally, further research is needed to investigate the potential toxicity and safety of N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide at higher concentrations.
In conclusion, N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has the potential to be a valuable tool in scientific research and to contribute to the development of new treatments and therapies.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-chlorobenzoyl chloride with 3-(m-tolyl)-1,2,4-oxadiazole-5-amine in the presence of a base, followed by the reaction of the resulting intermediate with 4-bromobutanoyl chloride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug delivery. In neuroscience, N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a retrograde tracer to study the neural pathways in the brain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In cancer research, N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a fluorescent probe to detect cancer cells and as a chemotherapeutic agent. In drug delivery, N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a carrier for targeted drug delivery to specific cells.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-6-4-7-14(12-13)19-22-18(25-23-19)11-5-10-17(24)21-16-9-3-2-8-15(16)20/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOLKFHJLNWADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole](/img/structure/B7714272.png)


